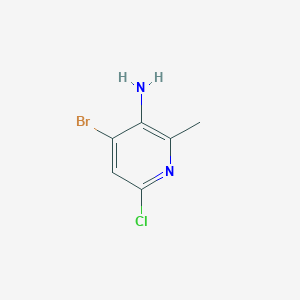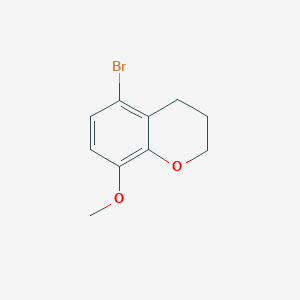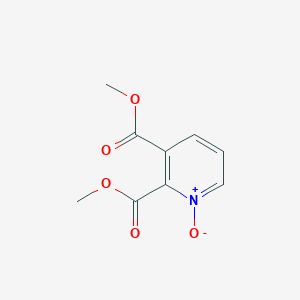![molecular formula C58H60MgN4Si2 B6302772 [5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II) CAS No. 1397288-30-0](/img/structure/B6302772.png)
[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)” is a chemical compound with the molecular formula C58H60MgN4Si2 . It has a molecular weight of 893.62 . This compound is solid at 20 degrees Celsius and is sensitive to light and moisture . It is typically stored under inert gas .
Applications This compound is used in the field of materials science, particularly in photonic materials and optical materials . It is also used in the production of organic solar cell (OPV) materials .
Safety Information The compound may cause long-lasting harmful effects to aquatic life . Therefore, it is recommended to avoid release to the environment .
Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
The derivative of [5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II) has been investigated for its application in organic solar cells. A study synthesized a cis-substituted variant, Mg-cis-TIPSTEP, demonstrating its utility in small molecule organic solar cells, achieving a power conversion efficiency of 1.5% with notable short-circuit current density, open-circuit voltage, and fill factor parameters. This indicates the potential of such porphyrin derivatives in enhancing solar cell performance through improved π-overlap and π-stacking structures (Matsuo, Hatano, & Nakagawa, 2014).
Bulk Heterojunction Solar Cells
Another study explored the use of a [5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II) derivative, with anthryl-disubstituted magnesium tetraethynylporphyrin, in bulk heterojunction small molecule organic solar cells. The addition of coordinating additives like pyridine was found to significantly enhance the power conversion efficiency, highlighting the role of such derivatives in optimizing the performance of solar cells through material and process innovation (Nakagawa, Hatano, & Matsuo, 2014).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of similar porphyrin derivatives have been extensively studied, indicating their potential in various applications beyond solar cells. These studies involve examining the absorption, emission, and electrochemical characteristics of these compounds, which are crucial for applications in fields like optoelectronics and sensor technology (Galván-Miranda et al., 2016; Berthelot et al., 2022).
Singlet and Triplet Excited States
Research into the singlet and triplet excited states of porphyrin compounds, including those structurally related to [5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II), provides insights into their electronic properties. This is important for understanding their behavior in various photonic and electronic applications, contributing to the development of advanced materials for technology (Shediac et al., 2000).
Eigenschaften
IUPAC Name |
magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H60N4Si2.Mg/c1-39(2)63(40(3)4,41(5)6)37-35-49-55-31-27-51(59-55)47(25-23-45-19-15-13-16-20-45)53-29-33-57(61-53)50(36-38-64(42(7)8,43(9)10)44(11)12)58-34-30-54(62-58)48(52-28-32-56(49)60-52)26-24-46-21-17-14-18-22-46;/h13-22,27-34,39-44H,1-12H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGAZSTPXEYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1[N-]5)C#CC6=CC=CC=C6)C=C4)C#C[Si](C(C)C)(C(C)C)C(C)C)C=C3)C#CC7=CC=CC=C7)[N-]2)(C(C)C)C(C)C.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H60MgN4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

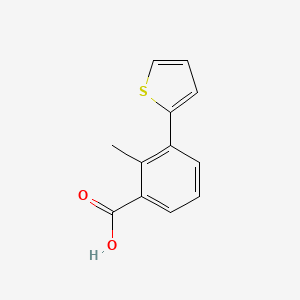
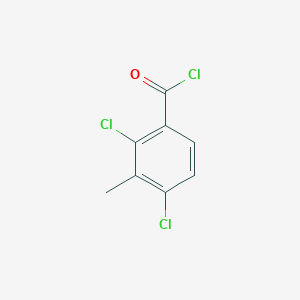
![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)
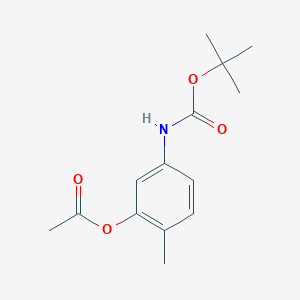
![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)

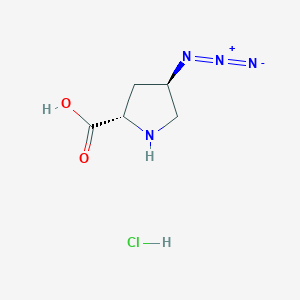
![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)
